4-Borono-2-methylbenzenesulfonic acid
Description
4-Borono-2-methylbenzenesulfonic acid is a multifunctional aromatic compound featuring a benzene ring substituted with a boronic acid group (-B(OH)₂) at the para position (C4), a methyl group (-CH₃) at the ortho position (C2), and a sulfonic acid group (-SO₃H) at the meta or para position relative to the boronic acid group (exact position depends on parent chain nomenclature). The sulfonic acid group confers high water solubility and strong acidity (pKa ~1), while the boronic acid moiety enables applications in organic synthesis (e.g., Suzuki-Miyaura cross-coupling) and biomedical contexts (e.g., boron neutron capture therapy) . The methyl group introduces steric and electronic effects, influencing reactivity and interaction with biological targets.
Properties
IUPAC Name |
4-borono-2-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO5S/c1-5-4-6(8(9)10)2-3-7(5)14(11,12)13/h2-4,9-10H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVJBQCGTVUAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)O)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Borono-2-methylbenzenesulfonic acid typically involves the reaction of a boronic acid derivative with a suitable sulfonic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between boronic acids and halogenated compounds . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as water or ethanol . Industrial production methods may involve the large-scale synthesis of the compound using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-Borono-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives with different functional groups.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The boronic acid group can be substituted with other groups through reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenated compounds for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Borono-2-methylbenzenesulfonic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Borono-2-methylbenzenesulfonic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and proteins, by forming stable complexes . The pathways involved in its action include the inhibition of enzyme activity and the modulation of biochemical processes through its interactions with target molecules .
Comparison with Similar Compounds
Table 1: Key Properties of 4-Borono-2-methylbenzenesulfonic Acid and Analogues
*Calculated based on analogous compounds. †Inferred from similar boronic acid derivatives.
Detailed Analysis
(a) Acidity and Solubility
- 4-Borono-2-methylbenzenesulfonic acid: The sulfonic acid group dominates its acidity (pKa ~1), making it highly water-soluble and ionized at physiological pH. This contrasts with 3-Borono-4-methylbenzoic acid (pKa ~4.2 for -COOH), which is less soluble in aqueous media .
- 4-(Ethoxycarbonyl)phenylboronic acid : The ethoxycarbonyl group reduces polarity, favoring solubility in organic solvents like DCM or THF .
(d) Thermodynamic Stability
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